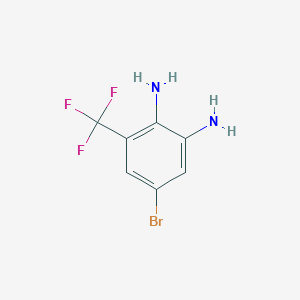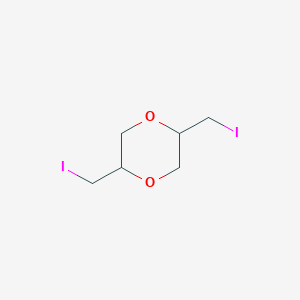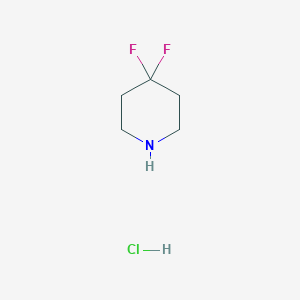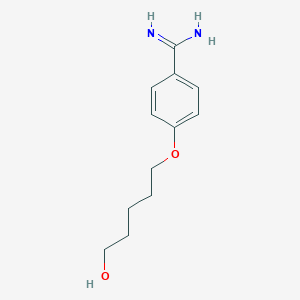
9,12-Tetradecadien-1-ol, (Z,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Tetradecadien-1-ol, (Z,E)-: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds at the 9th and 12th positions in the carbon chain, with the (Z,E)-configuration indicating the geometric isomerism of these double bonds . This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,12-Tetradecadien-1-ol, (Z,E)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pheromones and other biologically active compounds .
Biology: In biological research, this compound is studied for its role as a pheromone in various insect species. It is used in pheromone traps to monitor and control pest populations .
Medicine: While not directly used as a drug, 9,12-Tetradecadien-1-ol, (Z,E)- is valuable in the development of pharmaceutical intermediates and as a reference compound in analytical studies .
Industry: In industry, it is utilized in the manufacture of fragrances and flavoring agents . Its unique scent profile makes it a valuable component in perfumery .
Wirkmechanismus
Target of Action
The primary target of 9,12-Tetradecadien-1-ol, (Z,E)- is insects, specifically the Indian meal moth, Plodia interpunctella . This compound acts as a sex pheromone, attracting these insects .
Mode of Action
As a pheromone, 9,12-Tetradecadien-1-ol, (Z,E)- interacts with the olfactory receptors of the target insects. When the insects detect this compound in their environment, it triggers a behavioral response, leading them to move towards the source of the pheromone .
Result of Action
The primary result of the action of 9,12-Tetradecadien-1-ol, (Z,E)- is the attraction of Plodia interpunctella . This can be used to monitor or control the population of these insects in a given area.
Action Environment
The efficacy and stability of 9,12-Tetradecadien-1-ol, (Z,E)- can be influenced by various environmental factors. For instance, wind direction and speed can affect the dispersion of this compound in the environment. Additionally, temperature and humidity might impact its volatility and stability .
Biochemische Analyse
. .
Biochemical Properties
It is known to be used as an insect attractant , suggesting that it may interact with certain proteins or receptors in insects to trigger specific behaviors.
Molecular Mechanism
It is likely that this compound interacts with specific receptors or enzymes in insects, given its role as an insect attractant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Tetradecadien-1-ol, (Z,E)- typically involves the use of alkenes and alcohols as starting materials. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired diene . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine.
Industrial Production Methods: In industrial settings, the production of 9,12-Tetradecadien-1-ol, (Z,E)- may involve large-scale Wittig reactions or hydroformylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 9,12-Tetradecadien-1-ol, (Z,E)- undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products:
Oxidation: 9,12-Tetradecadienal or 9,12-Tetradecadienoic acid.
Reduction: 9,12-Tetradecanol.
Substitution: 9,12-Tetradecadienyl halides.
Vergleich Mit ähnlichen Verbindungen
- 9,12-Tetradecadien-1-ol, acetate, (Z,E)-
- 9,12-Tetradecadienal, (Z,E)-
- 9,12-Tetradecadienoic acid, (Z,E)-
Comparison:
- 9,12-Tetradecadien-1-ol, acetate, (Z,E)- is an ester derivative of 9,12-Tetradecadien-1-ol, (Z,E)- and is often used in similar applications, particularly in pheromone research .
- 9,12-Tetradecadienal, (Z,E)- is the oxidized form of the alcohol and is used in flavor and fragrance industries due to its distinct aroma .
- 9,12-Tetradecadienoic acid, (Z,E)- is the carboxylic acid derivative and finds applications in the synthesis of polymers and other industrial chemicals .
Uniqueness: 9,12-Tetradecadien-1-ol, (Z,E)- is unique due to its specific double bond configuration and its role as a precursor in the synthesis of various biologically active compounds. Its versatility in undergoing different chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
51937-00-9 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
tetradeca-9,12-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3 |
InChI-Schlüssel |
IHRPKOQVBCPMQH-UHFFFAOYSA-N |
SMILES |
CC=CCC=CCCCCCCCCO |
Isomerische SMILES |
C/C=C/C/C=C/CCCCCCCCO |
Kanonische SMILES |
CC=CCC=CCCCCCCCCO |
| 51937-00-9 | |
Synonyme |
(Z,E)-9,12-Tetradecadien-1-ol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)





![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)







